Diethyl {[4-(acetyloxy)-8-methyl-1-oxo-2,3-diazaspiro[4.5]deca-3,7-dien-2-yl]methylidene}propanedioate
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Overview
Description
DIETHYL 2-{[4-(ACETYLOXY)-8-METHYL-1-OXO-2,3-DIAZASPIRO[4.5]DECA-3,7-DIEN-2-YL]METHYLENE}MALONATE is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its diazaspirodecadiene core, which is functionalized with acetoxy and methylene malonate groups. The presence of these functional groups imparts significant reactivity and potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-{[4-(ACETYLOXY)-8-METHYL-1-OXO-2,3-DIAZASPIRO[4.5]DECA-3,7-DIEN-2-YL]METHYLENE}MALONATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a spiroannulation reaction involving a diazo compound and a suitable diene. This reaction is often catalyzed by transition metals such as palladium or rhodium.
Functionalization: The introduction of the acetoxy group is achieved through acetylation using acetic anhydride in the presence of a base such as pyridine. The methylene malonate group is introduced via a Knoevenagel condensation reaction between malonic acid diethyl ester and an aldehyde or ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
DIETHYL 2-{[4-(ACETYLOXY)-8-METHYL-1-OXO-2,3-DIAZASPIRO[4.5]DECA-3,7-DIEN-2-YL]METHYLENE}MALONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
DIETHYL 2-{[4-(ACETYLOXY)-8-METHYL-1-OXO-2,3-DIAZASPIRO[4.5]DECA-3,7-DIEN-2-YL]METHYLENE}MALONATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Mechanism of Action
The mechanism of action of DIETHYL 2-{[4-(ACETYLOXY)-8-METHYL-1-OXO-2,3-DIAZASPIRO[4.5]DECA-3,7-DIEN-2-YL]METHYLENE}MALONATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. This binding is often facilitated by the spirocyclic core, which provides a rigid and specific binding conformation.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
DIETHYL 2-(3-OXOISO-1,3-DIHYDROBENZOFURAN-1-YLIDENE)MALONATE: This compound shares a similar malonate functional group but differs in its core structure, which is based on a benzofuran rather than a diazaspirodecadiene.
N-(2,8-DIOXO-1-OXASPIRO[4.5]DECA-6,9-DIEN-7-YL)ACETAMIDE: Another spirocyclic compound with a different functional group arrangement, used in similar research applications.
Uniqueness
The uniqueness of DIETHYL 2-{[4-(ACETYLOXY)-8-METHYL-1-OXO-2,3-DIAZASPIRO[4.5]DECA-3,7-DIEN-2-YL]METHYLENE}MALONATE lies in its specific spirocyclic structure and functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C19H24N2O7 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
diethyl 2-[(1-acetyloxy-8-methyl-4-oxo-2,3-diazaspiro[4.5]deca-1,7-dien-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C19H24N2O7/c1-5-26-15(23)14(16(24)27-6-2)11-21-18(25)19(9-7-12(3)8-10-19)17(20-21)28-13(4)22/h7,11H,5-6,8-10H2,1-4H3 |
InChI Key |
QBYMUWGUEYLYLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CN1C(=O)C2(CCC(=CC2)C)C(=N1)OC(=O)C)C(=O)OCC |
Origin of Product |
United States |
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